2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate
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Overview
Description
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate is a complex organic compound with a unique structure that includes a long hydrocarbon chain with multiple double bonds and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate typically involves multiple steps. The starting materials often include heptadecatrienyl derivatives and imidazole precursors. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the imidazole ring and the attachment of the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the double bonds in the hydrocarbon chain.
Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can result in saturated hydrocarbons.
Scientific Research Applications
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. The hydrocarbon chain can also interact with cell membranes, affecting their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- 6-(Heptadeca-8,11,14-trienyl)salicylic acid
- 5-(Heptadeca-8,11,14-trienyl)resorcinol
- (all-Z)-8,11,14-Heptadecatrienal
Uniqueness
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate is unique due to its combination of an imidazole ring and a long hydrocarbon chain with multiple double bonds. This structure provides it with distinct chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
94138-78-0 |
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Molecular Formula |
C22H39N3.C2H4O2 C24H43N3O2 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
acetic acid;2-[2-[(8E,11E,14E)-heptadeca-8,11,14-trienyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C22H39N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2(3)4/h3-4,6-7,9-10H,2,5,8,11-21,23H2,1H3;1H3,(H,3,4)/b4-3+,7-6+,10-9+; |
InChI Key |
DXFFLRRICLDYFP-ICUOVBAUSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC1=NCCN1CCN.CC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC1=NCCN1CCN.CC(=O)O |
Origin of Product |
United States |
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